molecular formula C14H22BrFOSi B12287914 (R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane

(R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane

Cat. No.: B12287914
M. Wt: 333.31 g/mol
InChI Key: VJGZTELZYNZYRS-UHFFFAOYSA-N
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Description

®-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane is a complex organic compound that features a combination of bromine, fluorine, and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of ®-2-bromo-1-(2-fluorophenyl)ethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

®-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C14H22BrFOSi

Molecular Weight

333.31 g/mol

IUPAC Name

[2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3

InChI Key

VJGZTELZYNZYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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